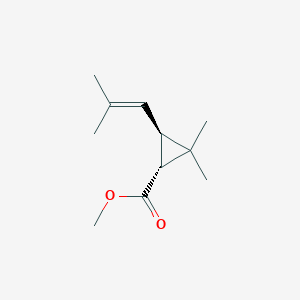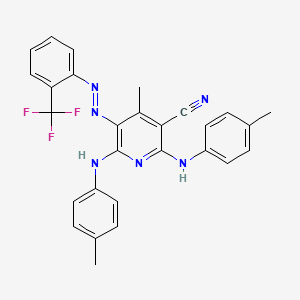
Methyl trans-chrysanthemate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-chrysanthemate is an organic compound that belongs to the class of chrysanthemic acid esters. It is a key component in the synthesis of pyrethroids, which are widely used as insecticides. The compound is known for its high insecticidal activity and low mammalian toxicity, making it an essential ingredient in household and agricultural pest control products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans-chrysanthemate can be synthesized through several methods. One of the common synthetic routes involves the reaction of isopropylidenediphenylsulfurane with methyl (E)-3-(3,3-dimethyloxiran-2-yl)prop-2-enoate. This reaction proceeds through a cyclopropanation mechanism, followed by hydrolysis to yield this compound .
Another method involves the use of sulfur ylides and cyclopropanation reactions. The Sharpless catalytic epoxidation reaction allows for an asymmetric version of this transformation, providing high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves the cyclopropanation of a diene, followed by hydrolysis of the ester. This method produces a mixture of cis- and trans-isomers, which can be separated to obtain the desired trans-isomer .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-chrysanthemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl trans-chrysanthemate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pyrethroids and other complex organic molecules.
Biology: The compound is studied for its insecticidal properties and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new insecticides with improved safety profiles.
Mechanism of Action
The mechanism of action of methyl trans-chrysanthemate involves its interaction with the nervous system of insects. The compound targets sodium channels in the nerve cells, leading to prolonged depolarization and paralysis of the insect. This results in the insect’s death due to the inability to maintain normal physiological functions .
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic acid: The parent compound of methyl trans-chrysanthemate, also used in the synthesis of pyrethroids.
Pyrethrin I and II: Natural insecticides derived from chrysanthemic acid.
Allethrins: Synthetic pyrethroids that are esters of chrysanthemic acid.
Uniqueness
This compound is unique due to its high enantioselectivity and insecticidal activity. It combines the desirable properties of high potency against insects and low toxicity to mammals, making it a valuable compound in pest control applications .
Properties
| 24141-52-4 | |
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
InChI Key |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





